4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

Catalog No.
S8049692
CAS No.
6098-02-8
M.F
C15H16ClN3O2S
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)ben...

CAS Number

6098-02-8

Product Name

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine

Molecular Formula

C15H16ClN3O2S

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C15H16ClN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2

InChI Key

OJAKKSSXVSWKKR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is a chemical compound characterized by its unique structure, which includes a chloro group, a sulfonyl moiety, and a piperazinyl group substituted with a pyridine ring. This compound belongs to the class of sulfonamides and is notable for its potential pharmaceutical applications. The presence of the chloro group enhances its reactivity, while the piperazinyl and pyridine groups contribute to its biological activity.

The chemical reactivity of 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it a suitable precursor for further derivatization.
  • Sulfonamide Formation: The sulfonyl group can react with amines to form sulfonamide derivatives, which are important in medicinal chemistry.
  • Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form C-N bonds, allowing for the synthesis of more complex molecules

    4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene exhibits significant biological activity, particularly in the field of pharmacology. Compounds with similar structures have been studied for their potential as:

    • Antidepressants: Due to the presence of the piperazine moiety, which is common in various antidepressant drugs.
    • Antimicrobial Agents: Sulfonamides are known for their antibacterial properties, suggesting that this compound may also exhibit similar effects.
    • Anticancer Activity: Some derivatives have shown promise in targeting specific cancer cell lines .

The synthesis of 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene can be achieved through several methods:

  • Nucleophilic Aromatic Substitution: Starting from 4-chlorobenzenesulfonyl chloride and reacting it with 4-(2-pyridyl)piperazine in the presence of a base.
  • Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts to facilitate the formation of C-N bonds between aryl halides and amines.
  • Direct Sulfonation: Sulfonating 4-chlorobenzene followed by subsequent reaction with piperazine derivatives

    The applications of 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene are diverse:

    • Pharmaceutical Development: As a lead compound in drug discovery, particularly for central nervous system disorders and infections.
    • Chemical Probes: Used in research to study biological pathways and mechanisms due to its ability to interact with specific receptors or enzymes.
    • Material Science: Potential use in developing novel materials due to its unique chemical properties .

Interaction studies involving 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene often focus on:

  • Receptor Binding Affinity: Evaluating how well the compound binds to various biological receptors, which is crucial for understanding its pharmacological effects.
  • Metabolic Pathways: Investigating how the compound is metabolized within biological systems, which can affect its efficacy and safety profile.
  • Synergistic Effects: Studies on how this compound interacts with other drugs or compounds to enhance therapeutic effects or reduce side effects

    Several compounds share structural similarities with 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene. Here are some notable examples:

    Compound NameStructureUnique Features
    1-(4-chlorophenyl)-piperazineStructureLacks sulfonamide functionality; primarily used as an antidepressant.
    4-chloro-N-(pyridin-2-yl)piperazineStructureSimilar piperazine structure; used in neuropharmacology.
    N-(pyridin-2-yl)-sulfanilamideStructureContains a sulfanilamide group; known for antibacterial properties.

    These compounds illustrate the diversity within this chemical class while highlighting the unique combination of functionalities present in 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene that may confer distinct biological activities.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

337.0651756 g/mol

Monoisotopic Mass

337.0651756 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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